molecular formula C46H32Br2N8O2 B12378185 Prolyl endopeptidase inhibitor 2

Prolyl endopeptidase inhibitor 2

Cat. No.: B12378185
M. Wt: 888.6 g/mol
InChI Key: VTXFSJDLVDEEHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Prolyl endopeptidase inhibitor 2 is a compound known for its ability to inhibit the activity of prolyl endopeptidase, an enzyme that cleaves peptide bonds at the carboxyl side of proline residues. This enzyme is involved in the degradation of various biologically active peptides, and its inhibition has been linked to potential therapeutic applications, particularly in the treatment of neurodegenerative diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of prolyl endopeptidase inhibitor 2 involves multiple steps, including the formation of key intermediates and the final coupling reactions. One common synthetic route includes the use of bromelain to hydrolyze sodium caseinate, followed by reversed-phase high-performance liquid chromatography (RP-HPLC) to isolate the inhibitory peptides . The reaction conditions typically involve maintaining a pH of 7.4 and a temperature of 25°C.

Industrial Production Methods

Industrial production of this compound may involve large-scale fermentation processes using specific strains of microorganisms, such as Microbispora sp. These microorganisms are cultured under controlled conditions to produce the desired inhibitor, which is then purified using techniques like RP-HPLC .

Chemical Reactions Analysis

Types of Reactions

Prolyl endopeptidase inhibitor 2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which may have different biological activities and properties .

Scientific Research Applications

Prolyl endopeptidase inhibitor 2 has a wide range of scientific research applications, including:

Mechanism of Action

Prolyl endopeptidase inhibitor 2 exerts its effects by binding to the active site of prolyl endopeptidase, forming a stable complex that prevents the enzyme from cleaving its peptide substrates. This inhibition is achieved through the formation of a hemiacetal with the active-site serine of the enzyme . The molecular targets and pathways involved include the modulation of neuropeptide levels and the regulation of signaling pathways associated with neurodegeneration .

Properties

Molecular Formula

C46H32Br2N8O2

Molecular Weight

888.6 g/mol

IUPAC Name

1-(4-bromophenyl)-2-[4-[[3-[9-[[1-[2-(4-bromophenyl)-2-oxoethyl]triazol-4-yl]methyl]carbazol-3-yl]carbazol-9-yl]methyl]triazol-1-yl]ethanone

InChI

InChI=1S/C46H32Br2N8O2/c47-33-15-9-29(10-16-33)45(57)27-53-23-35(49-51-53)25-55-41-7-3-1-5-37(41)39-21-31(13-19-43(39)55)32-14-20-44-40(22-32)38-6-2-4-8-42(38)56(44)26-36-24-54(52-50-36)28-46(58)30-11-17-34(48)18-12-30/h1-24H,25-28H2

InChI Key

VTXFSJDLVDEEHU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2CC4=CN(N=N4)CC(=O)C5=CC=C(C=C5)Br)C=CC(=C3)C6=CC7=C(C=C6)N(C8=CC=CC=C87)CC9=CN(N=N9)CC(=O)C1=CC=C(C=C1)Br

Origin of Product

United States

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